![molecular formula C21H22Cl3N3O3S2 B11711568 Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring, trichloromethyl groups, and carbamothioyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach includes the reaction of 2,2,2-trichloroethylamine with phenyl isocyanate to form an intermediate, which is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl groups to dichloromethyl or methyl groups.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce compounds with fewer chlorine atoms .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Preliminary studies indicate that derivatives of this compound exhibit significant biological activity, particularly in inducing apoptosis in cancer cells. Notably, some derivatives have shown promising results against breast cancer cells. The compound's ability to interact with specific biological targets involved in apoptosis pathways suggests its potential as a lead compound for developing new anticancer agents.
Analgesic Properties
Research has also highlighted the analgesic activity of this compound. It has demonstrated effects that surpass those of standard analgesics, making it a candidate for further development in pain management therapies. Understanding its pharmacodynamics through interaction studies is crucial for optimizing its efficacy .
Chemical Reactivity and Synthesis
The synthesis of ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step synthetic routes. Key steps include:
- Formation of the benzothiophene core through cyclization reactions.
- Introduction of the trichloroethyl group via nucleophilic substitution reactions.
- Incorporation of the phenylcarbonyl substituent through acylation reactions.
The presence of functional groups such as carbamothioyl and ester enhances its reactivity, allowing for hydrolysis or transesterification under appropriate conditions .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Benzothiophene core without additional functional groups | Moderate analgesic activity |
Ethyl 2-[({trichloroethyl}carbamothioyl)amino]-4,5,6,7-tetrahydrobenzofuran | Similar core structure with different substituents | Potential anticancer properties |
This comparison illustrates how variations in structural features can influence biological activity and therapeutic potential.
Future Research Directions
Further research is necessary to explore the full therapeutic potential of this compound. Key areas include:
- Molecular Docking Studies : To elucidate interactions with specific biological targets.
- In Vivo Studies : To assess efficacy and safety profiles in animal models.
- Derivatization : To enhance potency and reduce side effects through structural modifications.
These efforts will contribute to a better understanding of this compound's mechanisms and its potential as a therapeutic agent in various medical fields .
Mechanism of Action
The mechanism of action of Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2,2-trichloro-1-[(ethoxycarbonyl)amino]ethylcarbamate
- Ethyl 2,2,2-trichloro-1-[(phenylacetyl)amino]ethylcarbamate
- Ethyl 2,2,2-trichloro-1-[(2,5-dichloroanilino)carbamothioyl]aminoethylcarbamate
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Biological Activity
Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, particularly its antitumor and analgesic effects, through a review of relevant studies and findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C19H19Cl3N4O2S2
- Molecular Weight : 505.87 g/mol
The structure includes a tetrahydrobenzothiophene core modified with a trichloroethyl group and a phenylcarbonyl substituent. The presence of these functional groups suggests potential reactivity in various biological systems.
1. Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Notably, it has been evaluated for its ability to induce apoptosis in cancer cells:
- IC50 Values : The compound exhibited IC50 values ranging from 23.2 to 49.9 μM in various breast cancer cell lines (e.g., MCF-7). These values indicate significant cytotoxic activity against tumor cells, suggesting that the compound could be developed as a therapeutic agent for breast cancer treatment .
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G2/M phase and S phase, leading to increased apoptosis rates. This mechanism is critical for its effectiveness as an antitumor agent .
2. Analgesic Activity
In addition to its antitumor properties, the compound has shown promising analgesic effects:
- Comparative Studies : In animal models, derivatives of this compound demonstrated analgesic activity that surpassed traditional analgesics like metamizole. The "hot plate" method confirmed its efficacy in reducing pain responses in mice .
Table of Biological Activities
Detailed Research Findings
- Apoptosis Induction : The compound was found to effectively induce apoptosis in MCF-7 cells through mechanisms involving mitochondrial dysfunction and activation of caspases .
- Cell Cycle Analysis : Flow cytometry demonstrated significant changes in cell cycle distribution, indicating that treatment with the compound leads to substantial genetic material degradation due to apoptosis induction .
- Hepatoprotective Effects : In vivo studies indicated that the compound could ameliorate liver enzyme levels elevated by chemotherapy agents, suggesting additional protective effects against hepatotoxicity associated with cancer treatments .
Properties
Molecular Formula |
C21H22Cl3N3O3S2 |
---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
ethyl 2-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H22Cl3N3O3S2/c1-2-30-18(29)15-13-10-6-7-11-14(13)32-17(15)26-20(31)27-19(21(22,23)24)25-16(28)12-8-4-3-5-9-12/h3-5,8-9,19H,2,6-7,10-11H2,1H3,(H,25,28)(H2,26,27,31) |
InChI Key |
NBKGXRLXKZDJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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